2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one
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Overview
Description
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound, in particular, features a cyclohexane ring with a cyclopentane substituent, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexanone with a suitable alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation reactions, which are crucial in forming the desired ring structures .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cycloalkanes
Scientific Research Applications
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: A similar compound with a different substituent on the cyclohexane ring.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Another related compound with a different arrangement of substituents.
Uniqueness
2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one is unique due to its specific ring structure and substituent arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
59019-91-9 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-[(2-methyl-5-propan-2-ylcyclopentyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H28O/c1-11(2)14-9-8-12(3)15(14)10-13-6-4-5-7-16(13)17/h11-15H,4-10H2,1-3H3 |
InChI Key |
ZHFCJNHXIXFTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1CC2CCCCC2=O)C(C)C |
Origin of Product |
United States |
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